A Technical Guide to the Chemical Properties of Glycyl-DL-serine Hydrate
A Technical Guide to the Chemical Properties of Glycyl-DL-serine Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of Glycyl-DL-serine Hydrate. The information is compiled from various scientific sources and is intended to serve as a valuable resource for professionals in research and development. This document details the physicochemical characteristics, analytical methodologies, and relevant metabolic context of this dipeptide.
Physicochemical Properties
Glycyl-DL-serine is a dipeptide composed of glycine and a racemic mixture of serine. The hydrated form indicates the presence of associated water molecules in its solid state. A summary of its key quantitative properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀N₂O₄·xH₂O | [1][2] |
| Molecular Weight (Anhydrous) | 162.14 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 207 °C (decomposes) | [1] |
| Boiling Point (estimate) | 288.82 °C | [1] |
| Density (estimate) | 1.4394 g/cm³ | [1] |
| Refractive Index (estimate) | 1.4432 | [1] |
| Stability | Hygroscopic | [1] |
Table 2: Solubility and Acidity
| Property | Value | Conditions | Source(s) |
| Water Solubility | Slightly soluble, almost transparent solution | - | [1] |
| Aqueous Acid Solubility | Slightly soluble | - | [1] |
| pKa | 2.98 | at 25 °C | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of Glycyl-DL-serine Hydrate are not extensively published. However, standard methodologies for dipeptides can be applied.
Determination of Melting Point
The melting point of Glycyl-DL-serine Hydrate, which is accompanied by decomposition, can be determined using Differential Scanning Calorimetry (DSC).[3]
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Instrumentation: A differential scanning calorimeter.
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Sample Preparation: A small, accurately weighed sample (1-5 mg) of Glycyl-DL-serine Hydrate is hermetically sealed in an aluminum pan.
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Method:
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The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
An empty, sealed aluminum pan is used as a reference.
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The heat flow to the sample is measured as a function of temperature.
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The onset and peak temperatures of the endothermic event corresponding to melting and decomposition are recorded.
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Solubility Determination
The solubility of Glycyl-DL-serine Hydrate can be determined using a gravimetric method.[4]
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Materials: Glycyl-DL-serine Hydrate, distilled water, analytical balance, thermostatically controlled shaker, filtration apparatus.
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Method:
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An excess amount of Glycyl-DL-serine Hydrate is added to a known volume of distilled water in a sealed container.
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The mixture is agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
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The saturated solution is carefully filtered to remove any undissolved solid.
-
A known volume of the clear filtrate is transferred to a pre-weighed container.
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The solvent is evaporated at a controlled temperature.
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The container with the dried solute is weighed, and the mass of the dissolved solid is determined.
-
Solubility is expressed in g/100 mL or mol/L.
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pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Instrumentation: A calibrated pH meter with a suitable electrode.
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Reagents: A standard solution of a strong base (e.g., 0.1 M NaOH), a known concentration of Glycyl-DL-serine Hydrate in water.
-
Method:
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A solution of Glycyl-DL-serine Hydrate of known concentration is prepared.
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The initial pH of the solution is recorded.
-
The standard base solution is added in small, known increments.
-
The pH is recorded after each addition, allowing the solution to stabilize.
-
A titration curve (pH vs. volume of base added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
Purification
A common method for the purification of dipeptides is recrystallization.[1]
-
Solvents: Water and ethanol.
-
Method:
-
Dissolve the crude Glycyl-DL-serine Hydrate in a minimum amount of hot water.
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities and then filter.
-
Slowly add ethanol to the hot filtrate until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for the structural elucidation of Glycyl-DL-serine Hydrate.
-
Sample Preparation: The sample is typically dissolved in a deuterated solvent, such as deuterium oxide (D₂O).
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Expected ¹H NMR Signals: Resonances corresponding to the α-protons of the glycine and serine residues, the β-protons of the serine residue, and the exchangeable amine and hydroxyl protons.
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Expected ¹³C NMR Signals: Resonances for the carbonyl carbons of the peptide bond and the carboxylic acid, and the α- and β-carbons of the glycine and serine residues.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
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Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Characteristic Absorptions:
-
N-H stretching vibrations (amine and amide)
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O-H stretching vibrations (hydroxyl and carboxylic acid)
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C=O stretching vibrations (amide I and carboxylic acid)
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N-H bending vibrations (amide II)
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C-N stretching vibrations
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the dipeptide.
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Ionization Technique: Electrospray ionization (ESI) is commonly used for polar molecules like peptides.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is measured to confirm the molecular weight. Fragmentation patterns can provide sequence information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of Glycyl-DL-serine Hydrate.
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile), often with an ion-pairing agent like trifluoroacetic acid (TFA).
-
Detection: UV detection at a low wavelength (e.g., 214 nm) is suitable for detecting the peptide bond.
Metabolic Pathways and Logical Relationships
While specific signaling pathways directly involving Glycyl-DL-serine Hydrate are not well-documented, the metabolic pathways of its constituent amino acids, glycine and serine, are well-established and interconnected.[5][6] Understanding these pathways provides context for the potential biological roles and degradation of the dipeptide.
Caption: General experimental workflow for the synthesis and characterization of Glycyl-DL-serine Hydrate.
Caption: Interconversion and metabolic fate of serine and glycine. SHMT: Serine Hydroxymethyltransferase.
References
- 1. GLYCYL-DL-SERINE | 687-38-7 [amp.chemicalbook.com]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Solubility analysis of homologous series of amino acids and solvation energetics in aqueous potassium sulfate solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
